molecular formula C19H15NOS B106272 10-(4-Methoxyphenyl)-10h-phenothiazine CAS No. 58736-69-9

10-(4-Methoxyphenyl)-10h-phenothiazine

Cat. No.: B106272
CAS No.: 58736-69-9
M. Wt: 305.4 g/mol
InChI Key: XABNHQJAAXYGOW-UHFFFAOYSA-N
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Description

10-(4-Methoxyphenyl)-10H-phenothiazine is a functionalized phenothiazine derivative of significant interest in medicinal chemistry and materials science research. As part of the phenothiazine class, it features a tricyclic system with nitrogen and sulfur heteroatoms, which serves as a privileged scaffold for developing bioactive molecules and advanced materials . The methoxyphenyl substitution at the N-10 position is a key structural modification explored to modulate the compound's electronic properties, biological activity, and binding affinity to various enzymatic targets. In biomedical research, phenothiazines are investigated for their diverse pharmacological potential. Recent studies highlight novel phenothiazine derivatives as promising agents in oncology research, demonstrating cytotoxic effects against various cancer cell lines, including liver cancer (Hep3B) . Furthermore, 10H-phenothiazine analogues are recognized as a new class of enzyme inhibitors, showing potent in vitro activity against key enzymes involved in inflammatory processes, such as phosphodiesterase and prostaglandin synthetase . The core phenothiazine structure is also known to interact with cholinesterases, and molecular docking studies suggest that certain derivatives behave similarly to known inhibitors in their interactions with the acetylcholinesterase (AChE) protein . Beyond biomedical applications, phenothiazine-based structures are utilized in materials science due to their electron-donating capabilities, making them candidates for use in dye-sensitized solar cells (DSSCs) and other photonic applications . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheets and conduct their own risk assessments before use.

Properties

IUPAC Name

10-(4-methoxyphenyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NOS/c1-21-15-12-10-14(11-13-15)20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABNHQJAAXYGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling offers improved efficiency for N-aryl bond formation. A representative protocol involves:

  • Catalyst : Palladium(II) acetate with Xantphos.

  • Aryl halide : 4-Bromoanisole.

  • Solvent : Toluene at 100°C.

  • Base : Sodium tert-butoxide.

Yields for analogous reactions range from 60–75%, contingent on steric and electronic effects.

Stepwise Synthesis and Intermediate Characterization

A modular approach involving precursor functionalization is often employed:

Synthesis of Phenothiazine Core

Phenothiazine is typically prepared via:

  • Thionation of diphenylamine : Reaction with sulfur in the presence of iodine at 200°C.

  • Purification : Recrystallization from ethanol yields >95% purity.

N-Arylation with 4-Methoxyphenyl Groups

Procedure :

  • Charge a flame-dried flask with phenothiazine (1.0 equiv), 4-iodoanisole (1.2 equiv), CuI (10 mol%), and K₃PO₄ (2.0 equiv).

  • Degas with N₂, add dry DMF, and heat at 120°C for 24 hours.

  • Quench with H₂O, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc 4:1).

Critical Parameters :

  • Oxygen sensitivity : Strict anaerobic conditions prevent oxidation.

  • Ligand effects : Bidentate ligands (e.g., 1,10-phenanthroline) enhance catalytic activity.

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, scalability, and practicality:

MethodYield (%)Catalyst LoadingScalabilityKey Limitations
Ullmann Coupling55–6510 mol% CuIModerateProlonged reaction times
Buchwald-Hartwig70–755 mol% PdHighCost of palladium catalysts
Microwave-Assisted80–855 mol% CuILimitedSpecialized equipment required

Data adapted from analogous phenothiazine syntheses.

Optimization Strategies for Enhanced Efficiency

Solvent Engineering

Polar aprotic solvents (DMF, DMSO) improve aryl halide solubility but may promote side reactions. Mixed solvent systems (e.g., DMF/toluene 1:1) balance reactivity and selectivity.

Catalytic System Tuning

  • Copper-based systems : Additives like trans-1,2-diaminocyclohexane enhance turnover frequency.

  • Palladium systems : Bulky phosphine ligands (e.g., SPhos) suppress β-hydride elimination.

Green Chemistry Approaches

  • Mechanochemical synthesis : Ball milling reduces solvent use and reaction times (yield: ~70% in 6 hours).

  • Photocatalytic methods : Visible-light-driven protocols under development for ambient conditions.

Analytical Validation of Synthetic Products

Post-synthesis characterization is critical:

Spectroscopic Confirmation

  • ¹H NMR : Distinct singlet for methoxy protons at δ 3.8–3.9 ppm.

  • ¹³C NMR : Quaternary carbon resonance for the N-aryl group at δ 150–155 ppm.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms planar phenothiazine core with dihedral angles <10° between aryl rings.

Industrial-Scale Production Considerations

Key challenges in scaling include:

  • Catalyst recovery : Immobilized copper nanoparticles on silica improve recyclability.

  • Waste management : Aqueous workup protocols minimize organic solvent waste.

Chemical Reactions Analysis

Compound T487 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Applications

Synthesis and Building Block:
10-(4-Methoxyphenyl)-10H-phenothiazine serves as a crucial building block in the synthesis of more complex organic molecules. It can be synthesized through methods such as Ullmann coupling, where 4-iodoanisole is reacted with phenothiazine to yield the compound in good yields (approximately 75%) . This compound can further undergo various reactions to produce derivatives with enhanced properties.

Material Science:
In material science, derivatives of this compound have been explored for their electronic properties. For example, studies have shown that phenothiazine-based compounds can exhibit enhanced hole mobility when used in organic electronic devices . The incorporation of the methoxyphenyl group enhances solubility and processability, making these compounds suitable for applications in organic photovoltaics and light-emitting diodes.

Biological Applications

Biochemical Probes:
The compound has been investigated for its ability to act as a biochemical probe due to its interaction with biological targets. Its phenothiazine moiety allows it to intercalate with DNA, potentially affecting gene expression and cellular proliferation . This property makes it a candidate for studying molecular interactions in biological systems.

Anticancer Activity:
Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against liver cancer cell lines, showcasing its ability to inhibit cell proliferation . Furthermore, it has been screened alongside other phenothiazine derivatives for their effects on cholinesterase activity, indicating potential neuroprotective roles .

Medicinal Applications

Therapeutic Properties:
The compound is being explored for various therapeutic applications, including anti-inflammatory effects and potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease . Its ability to modulate neurotransmitter activities positions it as a candidate for treating psychiatric disorders as well.

Ferroptosis Inhibition:
Recent studies have identified phenothiazine derivatives as potential inhibitors of ferroptosis—a form of regulated cell death associated with oxidative stress and iron metabolism. The ability of these compounds to prevent ferroptosis suggests their utility in neurodegenerative diseases and acute injury models .

Data Summary

Application Area Details
Chemical Synthesis Building block for complex organic molecules; synthesized via Ullmann coupling.
Material Science Enhanced hole mobility in organic electronics; suitable for photovoltaics and LEDs.
Biochemical Probes Intercalation with DNA; potential effects on gene expression.
Anticancer Activity Cytotoxic effects against liver cancer cell lines; modulation of cholinesterase activity.
Therapeutic Properties Anti-inflammatory applications; potential treatments for psychiatric disorders.
Ferroptosis Inhibition Prevents regulated cell death related to oxidative stress; implications in neurodegenerative diseases.

Case Studies

  • Cytotoxicity Screening: A study screened 28 phenothiazine derivatives against Hep3B and SkHep1 liver cancer cell lines, revealing significant cytotoxicity from certain compounds, including this compound .
  • Neuroprotective Effects: In vivo studies using zebrafish models demonstrated that certain derivatives could inhibit cholinesterase activity without significant toxicity, suggesting therapeutic potential in neurological conditions .
  • Material Development: Research on phenothiazine derivatives has led to the development of new materials with tailored electronic properties suitable for advanced applications in organic electronics .

Mechanism of Action

The mechanism of action of compound T487 involves its selective and potent binding to the CXC chemokine receptor 3 (CXCR3). By binding to this receptor, T487 modulates immune system responses, leading to its anti-inflammatory effects. The molecular targets and pathways involved include the inhibition of chemokine signaling pathways, which reduces the recruitment and activation of immune cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenothiazine derivatives exhibit diverse properties depending on substituent type, position, and side-chain modifications. Below is a systematic comparison:

Structural Modifications and Electronic Properties

  • 10-(4-Methoxyphenyl)-10H-phenothiazine: Substituent: 4-Methoxyphenyl at N10. Electronic Effect: Electron-donating methoxy group increases electron density, improving charge transport in semiconductors . Applications: Organic electronics, photovoltaic materials.
  • 3,7-Dibromo-10-(4-bromophenyl)-10H-phenothiazine (C₁₈H₁₀Br₃NS): Substituents: Bromine atoms at C3, C7, and 4-bromophenyl at N10. Applications: Not explicitly stated, but brominated phenothiazines are often intermediates in drug synthesis .
  • 10-(Perfluoropyridin-4-yl)-10H-phenothiazine (C₁₇H₈F₅NS): Substituent: Perfluoropyridinyl at N10. Electronic Effect: Strong electron-withdrawing fluorine atoms enhance oxidative stability. Applications: High-performance materials requiring resistance to degradation .

Pharmaceutical Derivatives

  • Chlorpromazine (2-Chloro-10-(3-dimethylaminopropyl)-10H-phenothiazine): Substituents: Chlorine at C2 and dimethylaminopropyl chain at N10. Applications: Antipsychotic drug; the dimethylaminopropyl side chain is critical for dopamine receptor binding . Contrast: The methoxyphenyl derivative’s lack of a basic side chain limits its use in neuroscience applications.
  • 4-Chloro-10H-phenothiazine: Substituent: Chlorine at C4. Applications: Intermediate in synthesizing Prochlorperazine, an antiemetic drug .

Biological Activity

10-(4-Methoxyphenyl)-10H-phenothiazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the Ullmann coupling reaction between 4-iodoanisole and phenothiazine, yielding the compound in good overall yields (approximately 75%) . The structural formula can be represented as follows:

C15H15N1S1\text{C}_{15}\text{H}_{15}\text{N}_{1}\text{S}_{1}

This compound features a phenothiazine core, which is known for its ability to interact with various biological targets.

Anticancer Properties

Emerging studies suggest that phenothiazine derivatives, including this compound, exhibit anticancer properties . Research indicates that these compounds can modulate neurotransmitter activities and possess cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that certain phenothiazines can induce cell death in liver cancer cells .

Compound Activity Cell Type Mechanism
This compoundCytotoxicLiver cancer cellsModulation of cholinesterase activity
Other PhenothiazinesCytotoxicNeuroblastoma, gliomaInduction of apoptosis

Neuroprotective Effects

In addition to anticancer effects, this compound has been studied for its neuroprotective properties. It has been shown to modulate cholinergic signaling pathways, which are crucial for cognitive functions. The inhibition of acetylcholinesterase (AChE) activity by this compound suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

The mechanism of action of this compound involves several pathways:

  • Cholinesterase Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through modulation of various signaling cascades, leading to cell cycle arrest and increased cell death.
  • Antioxidant Activity : The methoxy group may contribute to its antioxidant properties, further supporting cellular health and reducing oxidative stress.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

  • A study involving zebrafish embryos demonstrated that this compound exhibited low toxicity while significantly modulating cholinesterase activity . This suggests a favorable safety profile for potential therapeutic use.
  • Another investigation focused on its cytotoxic effects against liver cancer cells found that the compound could significantly reduce cell viability while maintaining low toxicity levels in non-cancerous cells .

Future Directions

Research on this compound is ongoing, with several promising avenues:

  • Further Exploration of Anticancer Mechanisms : Understanding the specific pathways through which this compound induces apoptosis could lead to enhanced therapeutic strategies.
  • Development of Derivatives : Modifying the chemical structure may yield compounds with improved efficacy and selectivity against specific cancer types or neurodegenerative conditions.
  • Clinical Trials : Conducting clinical trials will be essential to establish safety and efficacy in human subjects.

Q & A

Q. What are the established synthetic methods for 10-(4-Methoxyphenyl)-10H-phenothiazine, and what are their typical yields?

The primary synthetic route involves Sonogashira cross-coupling between 10-ethynyl-10H-phenothiazine and 1-iodo-4-nitrobenzene (or analogous aryl halides). A typical protocol includes:

  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide.
  • Solvent system: THF/triethylamine (1:1 v/v).
  • Reaction time: 20 hours under inert atmosphere.
  • Purification: Gel permeation chromatography. Reported yields are low (e.g., 6.9% for the nitro derivative), suggesting optimization of catalyst loading or alternative coupling conditions (e.g., microwave-assisted synthesis) may improve efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H NMR : Assign aromatic protons (δ = 7.10–8.21 ppm) and methoxy groups (δ ≈ 3.8–4.0 ppm) to confirm substitution patterns .
  • X-ray crystallography : Determine molecular conformation, bond angles, and crystal packing. For example, triclinic space group P1 with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å, and angles α = 81.632°, β = 81.394°, γ = 66.649° .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., Mr = 344.39 for the nitro derivative) .

Table 1: Key Crystallographic Parameters (from )

ParameterValue
Space groupTriclinic, P1
Unit cell dimensionsa = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å
Unit cell anglesα = 81.632°, β = 81.394°, γ = 66.649°
Refinement residualsR = 0.037, wR = 0.100

Q. What are the common challenges in crystallizing this compound derivatives?

  • Solvent selection : Slow evaporation of dichloromethane solutions is effective for obtaining single crystals .
  • Conformational flexibility : The phenothiazine core may adopt non-planar geometries, requiring careful refinement of torsion angles (e.g., C–S–C–C dihedral angles ≈ 175–178°) .

Advanced Research Questions

Q. How can researchers optimize the Sonogashira coupling reaction to improve yields?

  • Catalyst tuning : Replace Pd(PPh₃)₄ with more active catalysts like PdCl₂(PPh₃)₂ or employ ligand-free conditions.
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Temperature control : Increase reaction temperature (e.g., 80°C) while monitoring decomposition.
  • Purification : Use flash chromatography instead of gel permeation to reduce product loss .

Q. What strategies resolve conformational ambiguities in the phenothiazine core observed via X-ray diffraction?

  • SHELXL refinement : Apply restraints for flexible groups (e.g., methoxyphenyl substituents) and validate using R₁ and wR₂ residuals .
  • Torsion angle analysis : Compare experimental values (e.g., C7–C8–C9–C10 = −175.11°) with DFT-optimized geometries to identify deviations .
  • Dynamic disorder modeling : Use PART instructions in SHELXL to account for overlapping atomic positions .

Q. How do structural modifications at the 4-methoxyphenyl group influence electronic properties and bioactivity?

  • Electron-withdrawing groups (e.g., nitro): Reduce HOMO-LUMO gaps, enhancing charge-transfer interactions (observed in UV-vis spectra) .
  • Bulkier substituents : Introduce steric hindrance, potentially altering binding affinity in biological targets (e.g., histone deacetylase inhibition) .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict substituent effects on redox potentials .

Q. What methodologies analyze π-π interactions in the crystal packing of this compound?

  • Mercury software : Calculate centroid-to-centroid distances (e.g., 3.8–4.2 Å for overlapping aryl rings) and dihedral angles between stacked moieties .
  • Hirshfeld surface analysis : Quantify contribution of C–H···π and π-π contacts to overall crystal stability .

Q. How can researchers reconcile discrepancies between computational predictions and experimental NMR data?

  • Solvent correction : Apply implicit solvent models (e.g., PCM for CDCl₃) in DFT calculations to improve chemical shift accuracy.
  • Dynamic effects : Use molecular dynamics (MD) simulations to account for conformational averaging in solution .
  • Cross-validation : Compare multiple functionals (e.g., B3LYP vs. M06-2X) to identify systematic errors .

Q. Table 2: Representative ¹H NMR Data (from )

Proton Environmentδ (ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (4-nitrophenyl)8.21d9.0
Aromatic (phenothiazine)7.10–7.48t/d6.5–7.3

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